Cas no 773136-20-2 (Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate)

Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate is a brominated and nitrated aromatic ester with applications in organic synthesis and pharmaceutical intermediates. Its key structural features—the bromo and nitro substituents—enhance reactivity, making it valuable for electrophilic substitution and coupling reactions. The ethyl ester group improves solubility in organic solvents, facilitating purification and further derivatization. This compound is particularly useful in the synthesis of complex heterocycles and bioactive molecules due to its multifunctional reactivity. High purity grades ensure consistent performance in research and industrial settings. Proper handling is advised due to potential sensitivity to light and moisture.
Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate structure
773136-20-2 structure
Product Name:Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate
CAS No:773136-20-2
MF:C9H8BrNO5
MW:290.06752204895
MDL:MFCD06204686
CID:1029833
PubChem ID:59497386
Update Time:2025-10-28

Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate
    • YFB13620
    • SNQAPIZRHVIGJD-UHFFFAOYSA-N
    • Ethyl5-bromo-2-hydroxy-3-nitrobenzoate
    • 5-Bromo-2-hydroxy-3-nitro-benzoic acid ethyl ester
    • DTXSID60732198
    • MFCD06204686
    • AS-10129
    • AKOS016842656
    • 773136-20-2
    • SCHEMBL2312711
    • MDL: MFCD06204686
    • Inchi: 1S/C9H8BrNO5/c1-2-16-9(13)6-3-5(10)4-7(8(6)12)11(14)15/h3-4,12H,2H2,1H3
    • InChI Key: SNQAPIZRHVIGJD-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=C(C(=O)OCC)C=1)O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 288.95858g/mol
  • Monoisotopic Mass: 288.95858g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 92.4Ų

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Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate Suppliers

Amadis Chemical Company Limited
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(CAS:773136-20-2)Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate
Order Number:A1196548
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:31
Price ($):1014.0
Email:sales@amadischem.com

Additional information on Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate

Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate (CAS No. 773136-20-2): An Overview of Its Synthesis, Properties, and Applications in Medicinal Chemistry

Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate (CAS No. 773136-20-2) is a versatile compound with significant potential in the field of medicinal chemistry. This compound, characterized by its unique functional groups, has garnered attention for its role in the synthesis of various bioactive molecules and its potential therapeutic applications. In this article, we will delve into the synthesis, properties, and recent research developments surrounding Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate.

Synthesis of Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate

The synthesis of Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate typically involves a multi-step process that begins with the nitration of 5-bromo-2-hydroxybenzoic acid. The nitration step is crucial as it introduces the nitro group, which is essential for the compound's reactivity and biological activity. Subsequently, the carboxylic acid is esterified using ethanol in the presence of a catalyst such as sulfuric acid to form the desired ester. This synthetic route has been well-documented in various research papers and is known for its high yield and reproducibility.

Physical and Chemical Properties

Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate is a white to off-white solid with a molecular weight of 319.04 g/mol. It is soluble in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO), but has limited solubility in water. The presence of the bromo, hydroxyl, and nitro groups imparts unique chemical properties to the compound, making it highly reactive in various chemical transformations.

The hydroxyl group can participate in hydrogen bonding, which can influence the compound's solubility and reactivity. The nitro group is a strong electron-withdrawing group, which can affect the electronic properties of the molecule and its interactions with biological targets. The bromo group can be used as a handle for further functionalization through substitution reactions.

Biological Activity and Therapeutic Potential

Recent studies have highlighted the potential therapeutic applications of Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human macrophages. This suggests that Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate could be a promising lead compound for developing anti-inflammatory drugs.

Additionally, there is growing interest in the use of Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate as an intermediate in the synthesis of anticancer agents. The nitro group can be reduced to an amino group under specific conditions, which can then be further modified to introduce various functional groups that enhance the compound's anticancer activity. For example, a recent study published in the Journal of Medicinal Chemistry reported that derivatives of Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate exhibited significant cytotoxicity against several human cancer cell lines.

Current Research Trends and Future Directions

The field of medicinal chemistry is continuously evolving, and ongoing research on Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate reflects this dynamic nature. One current trend is the exploration of structure-activity relationships (SAR) to optimize the biological activity of this compound. By systematically modifying different functional groups, researchers aim to identify more potent and selective derivatives with improved pharmacological profiles.

Another area of focus is the development of prodrugs based on Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate. Prodrugs are biologically inactive compounds that are converted into active drugs within the body through metabolic processes. This approach can enhance the bioavailability and reduce the side effects associated with direct administration of active compounds.

In conclusion, Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate (CAS No. 773136-20-2) is a promising compound with diverse applications in medicinal chemistry. Its unique chemical structure and biological activity make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and potential uses, it is likely that this compound will play an increasingly important role in advancing therapeutic strategies for various diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:773136-20-2)Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate
A1196548
Purity:99%
Quantity:1g
Price ($):1014.0
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